molecular formula C20H19FN2OS2 B2656879 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide CAS No. 942001-87-8

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2656879
CAS No.: 942001-87-8
M. Wt: 386.5
InChI Key: AFEHVHVSQFWCFB-UHFFFAOYSA-N
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Description

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide is a synthetic compound of significant research interest, primarily for its potential as a novel antibacterial agent. Its molecular architecture incorporates key pharmacophores, including a 4-fluorobenzylthio moiety and a thiazole core, which are strategically linked to an N-phenylethylacetamide group. This specific structural combination is designed to enhance binding affinity and biological activity. Compounds featuring the thiazole heterocycle are extensively investigated for their ability to disrupt bacterial cellular functions . The incorporation of a fluorine atom at the para-position of the benzyl ring is a common strategy in medicinal chemistry, often employed to improve a molecule's metabolic stability, membrane permeability, and overall pharmacokinetic profile, thereby increasing its efficacy in biological systems . The pressing global health challenge of antimicrobial resistance, particularly from pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), underscores the critical need for new chemical entities with innovative mechanisms of action . Research on structurally related acetamide-thiazole hybrids suggests that this class of compounds may exert its antibacterial effects through mechanisms such as cell membrane disruption, leading to loss of cellular integrity and function . Furthermore, the molecule's scaffold shares conceptual similarities with other 1,2,4-triazole and thiazole hybrids that have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains, by potentially inhibiting essential bacterial enzymes like DNA gyrase . This acetamide is provided For Research Use Only and is intended exclusively for in vitro investigations to further elucidate its precise mechanism of action, spectrum of activity, and potential for development into a new therapeutic class to combat multidrug-resistant bacterial infections.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS2/c1-14(16-5-3-2-4-6-16)22-19(24)11-18-13-26-20(23-18)25-12-15-7-9-17(21)10-8-15/h2-10,13-14H,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEHVHVSQFWCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The fluorobenzyl group is then introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazole ring. Finally, the acetamide moiety is attached through an amidation reaction involving an appropriate amine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include using high-purity reagents, controlling reaction temperatures and times, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the acetamide moiety.

    Substitution: The fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified thiazole or acetamide derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring, which is known for its diverse biological activities. The incorporation of a fluorobenzyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets. The thioether linkage contributes to its structural stability and reactivity, making it suitable for various modifications to explore different biological activities.

Biological Activities

Research indicates that 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide exhibits several noteworthy biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, including HeLa and other tumor cell lines, showcasing potential as an anticancer agent. The mechanism may involve the modulation of enzyme activity or interaction with cellular receptors .
  • Enzyme Inhibition : Binding studies have demonstrated that the compound can interact with various enzymes, potentially leading to inhibition or modulation of their activity. This characteristic is crucial for developing targeted therapies in cancer and other diseases.

Synthetic Applications

The synthesis of this compound typically involves multi-step processes that can be optimized using microwave-assisted techniques or one-pot reactions to enhance yield and efficiency. Such synthetic versatility allows researchers to modify the compound's structure and explore its pharmacological potential further.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamideChlorine substituent instead of fluorineAltered biological activity due to electron-withdrawing nature of chlorine
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamideMethyl group instead of fluorineChanges in chemical reactivity and biological properties
N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamideAdditional methoxy group on phenyl ringEnhanced solubility and altered pharmacokinetics

The differences in substituents significantly influence the compound's biological activity and pharmacokinetic properties, highlighting the importance of structural modifications in drug design.

Case Studies

Several case studies have investigated the anticancer efficacy and mechanism of action for compounds related to thiazole derivatives:

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibit potent cytotoxic effects against various cancer cell lines, including lung and breast cancers. The IC50 values indicate significant potency compared to established chemotherapeutic agents .
  • Mechanistic Insights : Research has shown that these compounds can interfere with microtubule dynamics, leading to apoptosis in cancer cells. This mechanism is particularly relevant for developing new treatments targeting microtubule stabilization as an anticancer strategy .
  • Toxicity Profiling : Comparative toxicity studies reveal that while exhibiting strong anticancer properties, these compounds maintain low toxicity levels towards normal human cells, suggesting a favorable therapeutic index .

Mechanism of Action

The mechanism of action of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole/Thiadiazole Core

Thiolated Thiadiazole-Acetamides ()

Compounds 5e–5m in share a 1,3,4-thiadiazole-acetamide scaffold but differ in substituents:

  • 5e : 4-Chlorobenzylthio group (melting point: 132–134°C, yield: 74%).
  • 5j: 4-Chlorobenzylthio and 2-isopropyl-5-methylphenoxy groups (melting point: 138–140°C, yield: 82%).
  • 5k–5m: Methoxyphenoxy substituents (melting points: 135–140°C, yields: 68–85%).

Key Differences :

  • The 4-fluorobenzylthio group in the target compound may confer improved metabolic stability compared to chlorobenzyl or methoxy groups due to fluorine’s electronegativity and resistance to oxidation .
Triazinoindole-Acetamides ()

Compounds 23–27 feature a triazinoindole core linked to acetamide via a thioether bond. For example:

  • 23: Cyanomethylphenyl substituent (purity >95%).
  • 24–25: Phenoxyphenyl and bromo-substituted triazinoindoles (purity: 95%).

Comparison :

  • The triazinoindole core () introduces planar aromaticity, differing from the thiazole/thiadiazole systems. This structural distinction may influence π-stacking interactions in biological targets .

Acetamide Side-Chain Modifications

Phenylethyl vs. Thiophenmethyl ()
  • Target Compound : N-(1-Phenylethyl) group introduces a chiral center and hydrophobic interactions.
  • Compound : N-(Thiophen-2-ylmethyl) group adds sulfur-based polarity and smaller steric bulk (molecular formula: C₁₆H₁₄N₂OS₂).

Impact :

  • The phenylethyl group may enhance binding to hydrophobic pockets in enzymes or receptors compared to thiophenmethyl derivatives .
Quinolinyl Acetamides ()

Compounds in (e.g., 52–54) feature (E)-configured indolin-3-ylidene acetamides with quinolinyl substituents. For example:

  • 52: (E)-2-(1-(4-Fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (value: 5.503).

Comparison :

  • The quinolinyl group introduces basic nitrogen atoms, enabling cation-π interactions absent in the target compound. The indolinone core may confer distinct conformational rigidity .
Antimicrobial Activity ()

Compounds 2a–2f (arylpiperazine-thiazolyl acetamides) exhibit antimicrobial properties. For instance:

  • 2a–2f : Tested against gram-positive/negative bacteria and fungi, with activities compared to ketoconazole and chloramphenicol.

Comparison :

Crystal Packing and Solubility ()

The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () reveals inversion dimers stabilized by N–H⋯N hydrogen bonds.

Implications :

  • Similar hydrogen-bonding motifs in the target compound could influence solubility and crystallization behavior, critical for formulation .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound ID Core Structure Substituents Melting Point (°C) Yield (%) Source
Target Compound Thiazole-acetamide 4-Fluorobenzylthio, phenylethyl N/A N/A Hypothetical
5e () Thiadiazole-acetamide 4-Chlorobenzylthio 132–134 74
5j () Thiadiazole-acetamide 4-Chlorobenzylthio, isopropyl 138–140 82
52 () Indolinone-acetamide 4-Fluorobenzyl, quinolinyl N/A N/A

Biological Activity

The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide is a thiazole derivative notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a thiazole ring and a fluorobenzyl group, contribute to its interaction with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C20H19FN2OS2C_{20}H_{19}FN_{2}OS_{2}, with a molecular weight of approximately 386.5 g/mol . The compound consists of:

  • A thiazole ring , which is known for its biological activity.
  • A fluorobenzyl thioether group , enhancing lipophilicity and potentially influencing interactions with biological targets.

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. The thiazole ring and fluorobenzyl group are critical in these interactions, leading to various pharmacological effects. Studies indicate that this compound may inhibit certain enzymes by occupying their active sites or allosteric sites, thereby influencing biochemical pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of activity. For instance, derivatives of thiazole compounds often display potent antibacterial effects, which may be attributed to their ability to disrupt microbial cell functions .

Anticonvulsant Activity

In studies assessing anticonvulsant properties, compounds related to this structure have shown protective effects in animal models of epilepsy. The anticonvulsant activity was evaluated using the maximal electroshock (MES) test, indicating that modifications in the chemical structure can lead to varying levels of efficacy .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens like Staphylococcus aureus and Candida tropicalis . This suggests potential therapeutic applications in treating infections.
  • Anticonvulsant Screening : In a pharmacological evaluation involving different doses (30, 100, and 300 mg/kg), certain derivatives showed significant protection against seizures at specific time intervals post-administration, highlighting the structure-activity relationship (SAR) in determining efficacy .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamideChlorine substituentAltered biological activity due to electron-withdrawing nature
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamideMethyl group instead of fluorineChanges in chemical reactivity and biological properties
N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamideAdditional methoxy group on phenyl ringEnhanced solubility and altered pharmacokinetics

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